molecular formula C16H14N4O3 B11323317 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate

Cat. No.: B11323317
M. Wt: 310.31 g/mol
InChI Key: JZQUNWRKBIFCKC-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or the phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the ethoxybenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups to the phenyl or ethoxybenzoate moieties.

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate is unique due to its specific combination of a tetrazole ring, phenyl group, and ethoxybenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C16H14N4O3/c1-2-22-14-8-6-12(7-9-14)16(21)23-15-5-3-4-13(10-15)20-11-17-18-19-20/h3-11H,2H2,1H3

InChI Key

JZQUNWRKBIFCKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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